3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Description
The target compound is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 1,3-benzodioxolyl group at position 3 and a triazole moiety at position 3. The triazole ring is further functionalized with a 3-chloro-4-fluorophenyl group and a methyl substituent. Key structural attributes include:
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O3/c1-9-16(22-24-25(9)11-3-4-13(20)12(19)7-11)18-21-17(23-28-18)10-2-5-14-15(6-10)27-8-26-14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFYPMGAMVCJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Construction of the Oxadiazole Ring: This step usually involves the cyclization of a hydrazide with a nitrile oxide.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques such as recrystallization or chromatography to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a more saturated heterocycle.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are typically employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents.
Medicine
In medicine, research has focused on its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for chemotherapy.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole exerts its effects involves multiple pathways:
Molecular Targets: The compound can interact with various enzymes and receptors in the body, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth and apoptosis, such as the PI3K/Akt pathway in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below contrasts the target compound with structurally related analogs from the evidence:
Key Observations :
- Halogen Influence : The 3-chloro-4-fluorophenyl group in the target compound introduces steric and electronic effects distinct from 4-chlorophenyl () or 2-chlorophenyl (), which could modulate solubility and target affinity.
- Crystallinity : Isostructural compounds in and exhibit triclinic symmetry (P 1 ) with planar molecular conformations, suggesting that the target compound may adopt similar packing arrangements if crystallized.
Spectroscopic and Analytical Comparisons
The following table summarizes spectral data from analogous compounds to infer properties of the target compound:
Notes:
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a benzodioxole moiety and a triazole ring. The molecular formula is with a molecular weight of approximately 372.81 g/mol.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. In particular, compounds similar to the one under discussion have shown activity against various pathogens including bacteria and fungi. For instance, studies have demonstrated that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other bacteria by disrupting their cellular processes .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. It has been reported that these compounds can inhibit key enzymes involved in cancer cell proliferation such as telomerase and topoisomerase . The compound in focus has shown promising results in preliminary assays against several cancer cell lines.
The biological activity of this compound is hypothesized to be mediated through multiple mechanisms:
- Enzyme Inhibition: Similar oxadiazole derivatives have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Cell Cycle Arrest: Studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A study published in 2022 evaluated a series of oxadiazole derivatives for their anticancer activity. Among these compounds, several exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for therapeutic use .
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 |
| Compound B | A549 (Lung) | 7.2 |
| Compound C | HeLa (Cervical) | 4.8 |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins associated with cancer and microbial infections. These studies suggest a favorable interaction with key active sites on target enzymes, which may explain its observed biological activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
